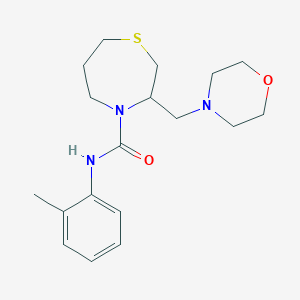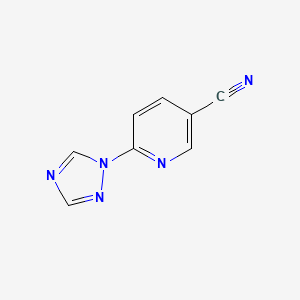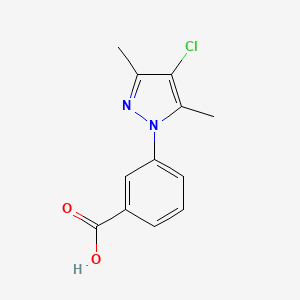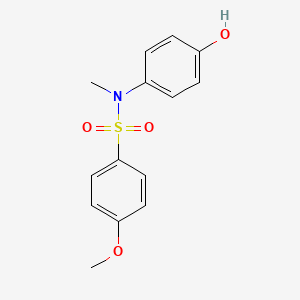![molecular formula C24H24N6O3 B2650785 N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide CAS No. 1285624-26-1](/img/new.no-structure.jpg)
N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H24N6O3 and its molecular weight is 444.495. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic routes and reaction conditions: The compound can be synthesized via a multi-step process involving the condensation of 2,5-dimethoxybenzaldehyde with 3-(3,5-dimethyl-1-phenylpyrazol-4-yl)amine under specific catalytic conditions.
Industrial production methods: Large-scale production requires optimized conditions, including temperature control, appropriate solvents like toluene, and a catalyst such as p-toluenesulfonic acid. Industrial processes might also employ continuous flow techniques to ensure higher yields and consistency.
化学反応の分析
Types of reactions it undergoes: This compound can participate in a variety of reactions including oxidation (forming potentially valuable derivatives), reduction, and substitution reactions, thanks to its aromatic and pyrazole rings.
Common reagents and conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles for substitution reactions.
Major products formed: Oxidation might yield carboxylic acids or ketones, while reduction can result in alcohols. Substitution reactions can modify the aromatic or pyrazole rings, offering a spectrum of derivative compounds.
科学的研究の応用
Chemistry: Acts as a key intermediate for synthesizing various bioactive molecules.
Biology: Potentially used in probing cellular mechanisms and pathways due to its unique structure.
Medicine: Studied for its possible anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: May serve as a precursor for manufacturing pharmaceuticals and specialty chemicals.
Mechanism of Action: The exact mechanism can vary based on application, but typically, it interacts with specific molecular targets like enzymes or receptors, modifying their activity. This compound's structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions crucial for its biological effects.
Comparison with Similar Compounds: When compared to other pyrazole derivatives:
Similar Compounds: : Compounds like pyrazole-5-carboxamide derivatives, phenylpyrazole derivatives.
Uniqueness: : This compound’s dual ring structure and specific functional groups provide unique reactivity and biological activity profiles, differentiating it from simpler analogs.
There you have it! Each aspect of this compound, in all its complex glory. Anything else you’re curious about?
特性
CAS番号 |
1285624-26-1 |
|---|---|
分子式 |
C24H24N6O3 |
分子量 |
444.495 |
IUPAC名 |
N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H24N6O3/c1-15-23(16(2)30(29-15)18-8-6-5-7-9-18)20-13-21(27-26-20)24(31)28-25-14-17-12-19(32-3)10-11-22(17)33-4/h5-14H,1-4H3,(H,26,27)(H,28,31)/b25-14- |
InChIキー |
GMXCHNRGFRTAIO-QFEZKATASA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(adamantane-1-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2650703.png)





![2-[methyl(prop-2-yn-1-yl)amino]-N-(1-phenylethyl)acetamide](/img/structure/B2650717.png)
![4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carbaldehyde](/img/structure/B2650718.png)
![5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2650719.png)


![N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2650724.png)
